molecular formula C19H21N5O2 B062077 N-Desethylatevirdine CAS No. 160360-41-8

N-Desethylatevirdine

Cat. No.: B062077
CAS No.: 160360-41-8
M. Wt: 351.4 g/mol
InChI Key: LZONHYLJPPDDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethylatevirdine is a postulated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. The compound likely arises from the N-deethylation of Delavirdine, a common metabolic modification observed in xenobiotics. Such metabolites are critical for understanding drug clearance, toxicity, and efficacy. For example, 6’-Hydroxy N-Desisopropyl Delavirdine, another Delavirdine metabolite documented in , undergoes desisopropylation and hydroxylation, highlighting the diversity of metabolic pathways for this parent drug .

Properties

IUPAC Name

[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-14-4-5-16-13(11-14)12-17(22-16)19(25)24-9-7-23(8-10-24)18-15(20)3-2-6-21-18/h2-6,11-12,22H,7-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONHYLJPPDDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166869
Record name N-Desethylatevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160360-41-8
Record name N-Desethylatevirdine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160360418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desethylatevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

6’-Hydroxy N-Desisopropyl Delavirdine

Structural and Chemical Properties :

  • Molecular Formula : C₁₉H₂₂N₆O₄S
  • Molecular Weight : 430.48 g/mol
  • Modifications : Desisopropylation (removal of an isopropyl group) and hydroxylation at the 6’ position.

Functional Relevance: Unlike N-Desethylatevirdine, which involves N-deethylation, this metabolite demonstrates how minor structural changes (e.g., hydroxylation) can alter pharmacokinetic properties such as solubility and half-life. Both metabolites, however, underscore the importance of hepatic cytochrome P450 enzymes in Delavirdine metabolism .

N-Desethyl Isotonitazene

Structural and Chemical Properties :

  • Parent Drug : Isotonitazene (a synthetic opioid).
  • Analytical Methods: Identified using GC-MS and LC-QTOF-MS, as noted in . These techniques enable precise differentiation between parent drugs and metabolites based on mass fragmentation patterns.

Functional Relevance :
Although N-Desethyl Isotonitazene and this compound share the N-deethylation modification, their parent drugs belong to distinct therapeutic classes (opioid vs. antiviral). This divergence results in differing toxicological profiles and regulatory considerations. For instance, N-Desethyl Isotonitazene’s identification in forensic toxicology () contrasts with this compound’s role in antiviral therapy monitoring .

Comparative Data Table

Compound Parent Drug Metabolic Modification Molecular Formula Molecular Weight (g/mol) Key Analytical Methods
This compound* Delavirdine N-Deethylation (Inferred) (Inferred) LC-MS, GC-MS (hypothesized)
6’-Hydroxy N-Desisopropyl Delavirdine Delavirdine Desisopropylation + Hydroxylation C₁₉H₂₂N₆O₄S 430.48 LC-MS, NMR (typical)
N-Desethyl Isotonitazene Isotonitazene N-Deethylation Not provided Not provided GC-MS, LC-QTOF-MS

*Structural details for this compound are extrapolated from naming conventions and metabolic pathways.

Research Findings and Implications

  • Analytical Challenges : Both N-Desethyl Isotonitazene and Delavirdine metabolites require advanced mass spectrometry for unambiguous identification, as emphasized in and . For instance, LC-QTOF-MS provides high-resolution data critical for differentiating isomers and low-abundance metabolites .
  • In contrast, N-Desethyl Isotonitazene’s role in opioid overdose cases highlights the forensic relevance of metabolite analysis .
  • Contradictions and Gaps : Direct structural data for this compound are absent in the evidence, necessitating caution in extrapolating properties from analogous compounds.

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